![molecular formula C12H14N2O B13260201 N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine](/img/structure/B13260201.png)
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is an organic compound that features a furan ring, a pyridine ring, and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless or yellowish liquid that is soluble in water and organic solvents such as alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the reaction of furan with ethylamine under high-temperature conditions . Another approach includes the radical bromination of the methyl group of a precursor compound, followed by conversion into the corresponding phosphonate and subsequent reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound can be produced in bulk quantities for various applications in pharmaceuticals, agrochemicals, and other industries .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridine and furan compounds .
Scientific Research Applications
N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine include:
- N-(furan-2-ylmethyl)ethanamine
- 2-(furan-2-yl)ethylamine
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
This compound is unique due to its specific combination of a furan ring, a pyridine ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
QUKFIAVLSJJBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


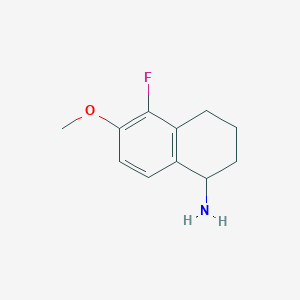

![2-[(2-Methylbutyl)amino]propane-1,3-diol](/img/structure/B13260136.png)

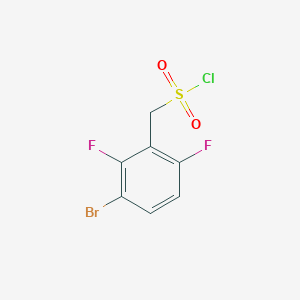

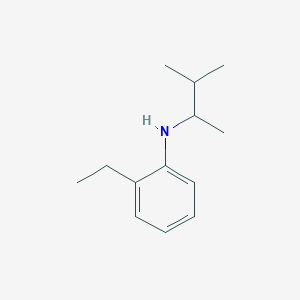
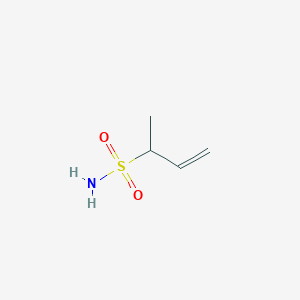
![4-[(Heptan-4-yl)amino]pentan-1-ol](/img/structure/B13260169.png)

![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13260175.png)
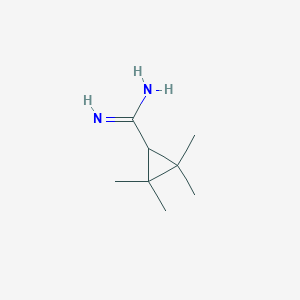
![4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13260189.png)

